molecular formula C16H24N2O3S B2871315 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1234857-50-1

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Katalognummer: B2871315
CAS-Nummer: 1234857-50-1
Molekulargewicht: 324.44
InChI-Schlüssel: YWNVDGWGGXRIRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions . A detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described .

Wissenschaftliche Forschungsanwendungen

Enantioseparation and Analytical Method Development

A study explored the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound closely related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide and its neutral intermediate. The research utilized reversed phase and normal phase liquid chromatography with a new type of polysaccharide stationary phase, achieving baseline enantioseparation with high resolution. This method was validated for injection precision, linearity, and accuracy, demonstrating no matrix interference and confirming the specificity of the method through mass spectra evaluation of each enantiomer (Zhou et al., 2010).

Pharmacokinetic Studies

Another study focused on the pharmacokinetic profile of a growth hormone secretagogue, which shares structural similarities with this compound. The investigation into the compound's oxidative metabolism in human liver microsomes revealed a unique metabolic pathway involving pyridine ring opening, highlighting the compound's extensive metabolism and suggesting potential pathways for similar compounds (Yue et al., 2011).

Anti-acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed significant anti-acetylcholinesterase (anti-AChE) activity. By substituting the benzamide with a bulky moiety and introducing an alkyl or phenyl group at the nitrogen atom of benzamide, the activity was dramatically enhanced. The study identified one of the derivatives as a potent inhibitor of acetylcholinesterase, suggesting the potential application of this compound in developing antidementia agents due to its structural resemblance (Sugimoto et al., 1990).

Anti-angiogenic and DNA Cleavage Activities

A study on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives evaluated their anti-angiogenic and DNA cleavage abilities. This research demonstrated significant activities in inhibiting the formation of blood vessels in vivo and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, indicating possible research applications for compounds with similar structures (Kambappa et al., 2017).

Zukünftige Richtungen

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and related compounds may have potential applications in the future.

Eigenschaften

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNVDGWGGXRIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.